molecular formula C11H9NO2 B14741800 N-Hydroxy-N-formyl-2-aminonaphthalene CAS No. 1707-31-9

N-Hydroxy-N-formyl-2-aminonaphthalene

Cat. No.: B14741800
CAS No.: 1707-31-9
M. Wt: 187.19 g/mol
InChI Key: ZLRQHSVHMGZVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-formyl-2-aminonaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxy and formyl functional groups attached to an amino group on the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-formyl-2-aminonaphthalene typically involves the formylation of 2-aminonaphthalene followed by hydroxylation. One common method is the reaction of 2-aminonaphthalene with formic acid or formic anhydride to introduce the formyl group. This is followed by hydroxylation using hydroxylamine or other suitable hydroxylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-formyl-2-aminonaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.

Scientific Research Applications

N-Hydroxy-N-formyl-2-aminonaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Hydroxy-N-formyl-2-aminonaphthalene involves its interaction with molecular targets through its functional groups. The hydroxy group can participate in hydrogen bonding, while the formyl group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Specific molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Aminonaphthalene: Lacks the hydroxy and formyl groups, making it less reactive in certain chemical reactions.

    N-Hydroxy-2-aminonaphthalene:

    N-Formyl-2-aminonaphthalene: Contains the formyl group but lacks the hydroxy group, influencing its chemical behavior.

Uniqueness

N-Hydroxy-N-formyl-2-aminonaphthalene is unique due to the presence of both hydroxy and formyl groups on the amino-naphthalene structure. This combination of functional groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

1707-31-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

N-hydroxy-N-naphthalen-2-ylformamide

InChI

InChI=1S/C11H9NO2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H

InChI Key

ZLRQHSVHMGZVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.